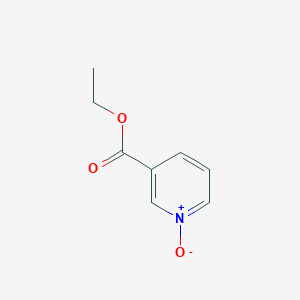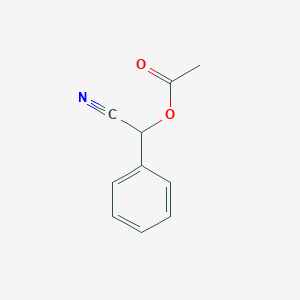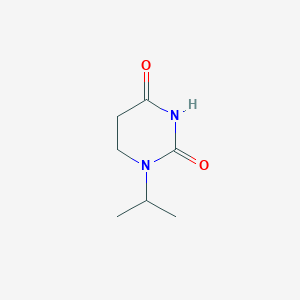
1-nitro-2-méthyl-4-(benzyloxy)benzène
Vue d'ensemble
Description
4-(Benzyloxy)-2-methyl-1-nitrobenzene: is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position, a methyl group at the 2-position, and a nitro group at the 1-position
Applications De Recherche Scientifique
Chemistry: 4-(Benzyloxy)-2-methyl-1-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
Target of Action
The targets of a compound depend on its chemical structure and properties. For example, compounds with a nitro group (-NO2) like “4-(Benzyloxy)-2-methyl-1-nitrobenzene” can potentially undergo reduction to form reactive intermediates, which can covalently bind to cellular macromolecules such as proteins or DNA .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. For instance, if the target is a protein, the compound might inhibit the protein’s function, alter its structure, or prevent its synthesis .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the cell’s metabolism .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors that can influence the pharmacokinetics of a compound include its chemical properties, the route of administration, and the individual’s physiological state .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a critical enzyme, it could lead to cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s activity, or cause it to degrade .
Safety and Hazards
The safety and hazards associated with benzyloxy compounds can vary widely depending on the specific compound. Some benzyloxy compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation . The exact safety and hazards of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific compound.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene typically involves the nitration of 4-(benzyloxy)-2-methylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction scheme is as follows:
4-(Benzyloxy)-2-methylbenzene+HNO3→4-(Benzyloxy)-2-methyl-1-nitrobenzene+H2O
Industrial Production Methods: In an industrial setting, the production of 4-(Benzyloxy)-2-methyl-1-nitrobenzene can be scaled up by using continuous flow reactors to ensure better temperature control and higher yields. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common, and the reaction is typically carried out at low temperatures to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in 4-(Benzyloxy)-2-methyl-1-nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-(Benzyloxy)-2-methyl-1-aminobenzene.
Substitution: Various substituted benzenes depending on the nucleophile used.
Oxidation: 4-(Benzyloxy)-2-carboxy-1-nitrobenzene.
Comparaison Avec Des Composés Similaires
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)benzyl chloride
- 4-(Benzyloxy)-2-methylbenzene
Comparison: 4-(Benzyloxy)-2-methyl-1-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. For example, 4-(Benzyloxy)-2-hydroxybenzaldehyde has a hydroxyl group instead of a nitro group, which makes it more reactive towards electrophilic aromatic substitution reactions. Similarly, 4-(Benzyloxy)benzyl chloride contains a chloromethyl group, making it more reactive towards nucleophilic substitution reactions.
Propriétés
IUPAC Name |
2-methyl-1-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAXHOUGHZKSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945105 | |
| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22424-58-4 | |
| Record name | 2-Methyl-1-nitro-4-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22424-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22424-58-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)


![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)
